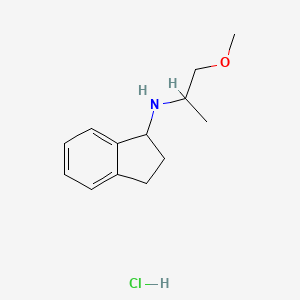

N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride

Description

N-(1-Methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride is a synthetic organic compound belonging to the class of 2,3-dihydro-1H-inden-1-amine derivatives. Its structure features a bicyclic indene core with a secondary amine group substituted by a 1-methoxypropan-2-yl moiety.

Properties

IUPAC Name |

N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-10(9-15-2)14-13-8-7-11-5-3-4-6-12(11)13;/h3-6,10,13-14H,7-9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHVVXLIJSATQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC1CCC2=CC=CC=C12.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions. Biology: It is employed in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands. Medicine: Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist to certain receptors, influencing various biochemical pathways.

Molecular Targets and Pathways:

Receptors: The compound may bind to specific receptors, modulating their activity.

Pathways: It may influence signaling pathways involved in cellular processes such as metabolism, growth, and differentiation.

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological and physicochemical properties of 2,3-dihydro-1H-inden-1-amine derivatives are highly dependent on substituents. Key analogs include:

Table 1: Structural Comparison of Analogs

Key Observations:

- Substituent Effects :

Biological Activity

N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride, identified by its CAS number 2044714-10-3, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C13H20ClNO

- Molecular Weight : 241.76 g/mol

- CAS Number : 2044714-10-3

The compound features a unique structure that contributes to its biological activity. The presence of the methoxy group and the dihydroindene moiety is crucial for its interaction with biological targets.

1. Cytotoxic Activity

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells, potentially through mechanisms involving topoisomerase inhibition.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 25 | Apoptosis induction via caspase activation |

| PC-3 (Prostate) | 30 | Topoisomerase I inhibition |

| HT-29 (Colon) | 20 | DNA damage leading to apoptosis |

2. Topoisomerase Inhibition

Topoisomerases are critical enzymes involved in DNA replication and transcription. This compound has been shown to inhibit topoisomerase I activity, which is a common target for anticancer drugs. This inhibition leads to the stabilization of enzyme-DNA complexes, resulting in DNA damage and subsequent cell death.

3. Anti-inflammatory Activity

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been observed to reduce the production of pro-inflammatory cytokines and nitric oxide in various models, indicating potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

A recent study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations ranging from 20 to 30 µM, with apoptosis confirmed through caspase activity assays .

Another study focused on the compound's mechanism of action, revealing that it induces DNA damage by stabilizing topoisomerase I-DNA complexes. This finding aligns with the observed cytotoxicity across multiple cancer cell lines .

Q & A

Q. What are common synthetic routes for preparing N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride?

- Methodological Answer : The compound is synthesized via multi-step routes, often involving:

- Friedel-Crafts alkylation or acylation to functionalize the indane core (e.g., regioselective acetylations as in related indenamine derivatives) .

- Amine functionalization using reductive amination or nucleophilic substitution to introduce the methoxypropan-2-yl group.

- Hydrochloride salt formation via acid treatment.

Example yields for structurally similar compounds range from 14% to 23% in 5-step syntheses, with HPLC purity >95% .

Table 1 : Representative Synthesis Data for Analogous Compounds

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with indenamine protons typically appearing as multiplet signals at δ 2.5–3.5 ppm .

- High-Performance Liquid Chromatography (HPLC) : RP-HPLC with retention times (tR) and UV detection ensure purity (>95%) .

- X-ray Crystallography : For absolute configuration determination, SHELX programs (e.g., SHELXL) refine crystal structures using intensity data .

Q. What are the primary pharmacological or biological research applications of this compound?

- Methodological Answer :

- Receptor Binding Studies : Derivatives of 2,3-dihydro-1H-inden-1-amine are explored as nonpeptidergic ligands for G-protein-coupled receptors (e.g., human cytomegalovirus US28 receptor) .

- Neuropharmacology Precursors : Enantiomerically pure analogs (e.g., Rasagiline for Parkinson’s disease) are synthesized via asymmetric hydrogenation of ketoximes .

Advanced Research Questions

Q. How can regioselectivity challenges in Friedel-Crafts reactions be addressed during synthesis?

- Methodological Answer :

- Solvent-Free Conditions : Using acetyl chloride as both reagent and solvent improves regioselectivity in Friedel-Crafts acetylations of N-protected indenamines .

- Protecting Groups : tert-Butoxycarbonyl (Boc) or benzyl groups on the amine enhance steric control, directing electrophilic substitution to specific positions .

Q. What computational approaches elucidate the electronic and spectroscopic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Predicts vibrational frequencies (FTIR, Raman), UV-Vis absorption, and hyperpolarizability. HOMO-LUMO analysis reveals charge transfer interactions .

- Molecular Dynamics (MD) : Simulates solvation effects and stability in biological matrices (e.g., using IEFPCM models) .

Q. How is enantiomeric purity achieved and validated for chiral derivatives?

- Methodological Answer :

- Asymmetric Hydrogenation : Chiral phosphine ligands (e.g., Ru-BINAP complexes) reduce ketoximes to (R)- or (S)-indenamines with >90% enantiomeric excess (ee) .

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) separate enantiomers, validated by optical rotation and circular dichroism .

Q. What are the challenges in detecting and characterizing impurities or degradation products?

- Methodological Answer :

- LC-MS/MS : Identifies trace impurities (e.g., Rasagiline-related byproducts) via fragmentation patterns .

- Forced Degradation Studies : Acid/alkali hydrolysis, oxidation (H2O2), and photolysis reveal stability profiles, guided by ICH guidelines .

Data Contradictions and Resolutions

- Synthesis Yield Variability : reports lower yields (14–23%) for benzyl-substituted indenamines compared to 49% for diethyl derivatives in . This discrepancy arises from differences in substituent steric effects and reaction scalability.

- Enantioselective Methods : While uses 10 mol% catalyst loading for hydrogenation, newer methodologies (e.g., enzyme-mediated deracemization) may reduce catalyst requirements .

Key Research Gaps

- In Vivo Pharmacokinetics : Limited data on bioavailability or metabolic pathways of this specific compound.

- Toxicity Profiling : No OECD-compliant ecotoxicity studies are reported in the evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.